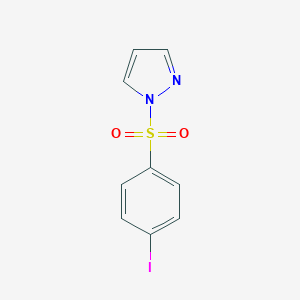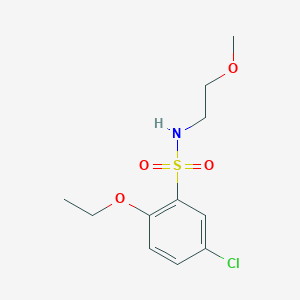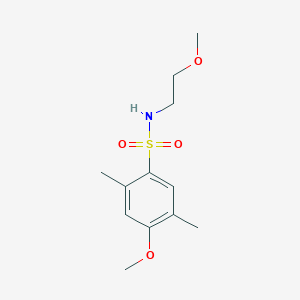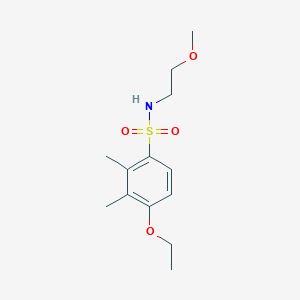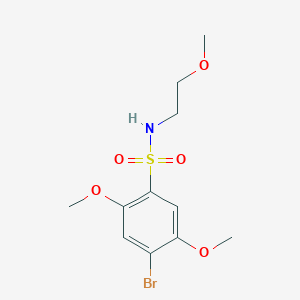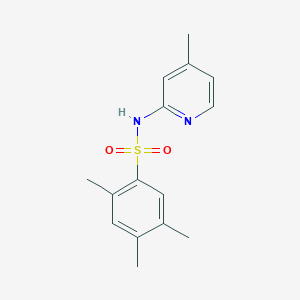
2,4,5-Trimethyl-N-(4-methyl-2-pyridinyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as TMB-PS, is a chemical compound that has been extensively studied for its potential use in scientific research. TMB-PS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
Target of Action
The primary targets of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide are currently unknown. The compound is still under investigation and more research is needed to identify its specific targets .
Mode of Action
As the compound is still under investigation, further studies are required to elucidate how it interacts with its targets and the resulting changes .
Result of Action
As the compound is still under investigation, further studies are required to describe these effects .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide for lab experiments is its ability to act as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. However, one limitation of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is the development of new methods for synthesizing 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, which may improve its properties and make it more useful for a wider range of experiments. Additionally, further research is needed to fully understand the mechanism of action of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide and its effects on biological systems. Finally, there is potential for the development of new applications for 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide in fields such as medicine and biotechnology.
Synthesemethoden
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methyl-2-pyridinecarboxamide in the presence of a base such as triethylamine. Other methods of synthesis include the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methyl-2-pyridine in the presence of a base, followed by reaction with ammonia or an amine.
Wissenschaftliche Forschungsanwendungen
Medizin: Antidepressiva und Analgetika
2,4,5-Trimethyl-N-(4-methyl-2-pyridinyl)benzolsulfonamid: ist strukturell mit sekundären Aminen verwandt, die bei der Synthese verschiedener Pharmazeutika eine Schlüsselrolle spielen. Sekundäre Amine bilden das Rückgrat vieler Antidepressiva wie Clomipramin und Desipramin sowie Opiatanalgetika wie Codein und Morphin . Die Rolle der Verbindung bei der Synthese dieser Medikamente ist aufgrund ihrer Stabilität und Reaktivität von entscheidender Bedeutung, die die Herstellung komplexer pharmazeutischer Moleküle ermöglicht.
Materialwissenschaften: Supramolekulare Strukturen
Die einzigartige molekulare Struktur von This compound macht es zu einem exzellenten Kandidaten für die Herstellung supramolekularer Strukturen in der Materialwissenschaft. Diese Strukturen haben potenzielle Anwendungen bei der Herstellung neuartiger Materialien mit spezifischen Eigenschaften wie erhöhter Festigkeit, Flexibilität oder elektrischer Leitfähigkeit. Die Verbindung könnte zur Entwicklung neuer Polymere oder Verbundwerkstoffe für verschiedene industrielle Anwendungen eingesetzt werden .
Chemische Synthese: Katalysatoren und Zwischenprodukte
Diese Verbindung ist auch in der chemischen Synthese von Bedeutung, wo sie als Katalysator oder Zwischenprodukt bei der Herstellung verschiedener chemischer Produkte fungieren kann. Seine Stabilität unter verschiedenen Bedingungen und Reaktivität mit anderen Verbindungen machen es zu einem wertvollen Gut bei der Entwicklung neuer Synthesewege und -methoden, die möglicherweise zu effizienteren und nachhaltigeren chemischen Prozessen führen .
Biochemische Analyse
Biochemical Properties
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in cell growth and differentiation. Additionally, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular response. Toxicity studies have indicated that high doses of the compound can cause significant adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux by inhibiting or modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of the compound within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-6-16-15(7-10)17-20(18,19)14-9-12(3)11(2)8-13(14)4/h5-9H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXNDDKHLABPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

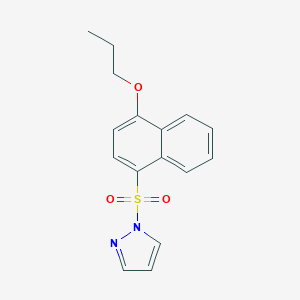

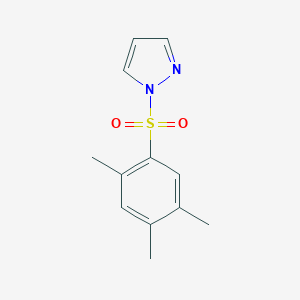
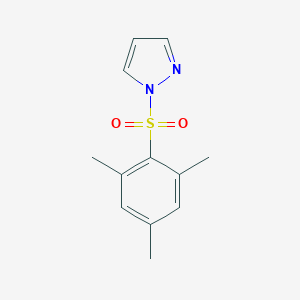
![1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B497843.png)
